molecular formula C6H9N3O2S B1612191 2,5-Diaminobenzenesulfonamide CAS No. 20896-44-0

2,5-Diaminobenzenesulfonamide

Cat. No.: B1612191
CAS No.: 20896-44-0
M. Wt: 187.22 g/mol
InChI Key: HFXFYWMYAYUJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring.

Biochemical Analysis

Biochemical Properties

2,5-Diaminobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and influencing physiological processes such as respiration and acid-base balance .

Additionally, this compound has been shown to interact with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By inhibiting this enzyme, this compound can disrupt the production of folate, which is essential for DNA synthesis and repair .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cancer cell lines, this compound has been found to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Moreover, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways. This inhibition can lead to alterations in the levels of metabolites and changes in metabolic flux, ultimately impacting cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to changes in pH regulation and ion transport within cells.

Furthermore, this compound inhibits dihydropteroate synthase by competing with the enzyme’s natural substrate, para-aminobenzoic acid (PABA). This competitive inhibition disrupts the folate synthesis pathway, leading to a decrease in folate levels and subsequent effects on DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied.

In in vitro studies, prolonged exposure to this compound has been associated with changes in cell morphology, growth rate, and viability. These effects are often dose-dependent, with higher concentrations leading to more pronounced alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biological response. Beyond this threshold, increasing the dosage may not necessarily lead to a proportional increase in efficacy but can instead result in increased toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways affected by this compound is the folate synthesis pathway, where it inhibits dihydropteroate synthase, as previously mentioned . This inhibition leads to a decrease in folate levels, affecting DNA synthesis and repair.

Additionally, this compound can influence the metabolism of sulfur-containing compounds, given its sulfonamide structure. This interaction can impact the levels of sulfur metabolites and alter metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is known to be transported across cell membranes via passive diffusion, facilitated by its relatively small size and moderate lipophilicity . Once inside the cell, it can interact with various transporters and binding proteins, affecting its localization and accumulation.

In tissues, this compound is distributed unevenly, with higher concentrations observed in organs with high blood perfusion, such as the liver and kidneys . This distribution pattern can influence the compound’s efficacy and toxicity in different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.

In the cytoplasm, this compound can interact with enzymes and proteins involved in metabolic pathways, influencing their activity and function . In the mitochondria, it can affect processes such as oxidative phosphorylation and energy production, leading to changes in cellular metabolism and viability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminobenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by amination. One common method involves the sulfonation of paranitrotoluene with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to hydrogenation in the presence of a catalyst and ammonia to yield 2-methyl-5-aminobenzenesulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and other functionalized aromatic compounds .

Scientific Research Applications

2,5-Diaminobenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Diaminobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,5-diaminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXFYWMYAYUJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619476
Record name 2,5-Diaminobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20896-44-0
Record name 2,5-Diaminobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-5-nitro-benzenesulfonamide (5.00 kg, 23.0 mol), methanol (65 L), tetrahydrofuran (65 L), and 10% palladium on carbon (250 g) were charged to an autoclave. The mixture was cycled with nitrogen and hydrogen purges (3×), and the mixture was then stirred under hydrogen (50 psi) at 23° C. overnight. The catalyst was removed by filtration and the filtrate was then concentrated in vacuo to give a brown solid. The solid was further dried in vacuo at 45° C. to afford the desired product, 2,5-diamino-benzenesulfonamide (4.21 kg, 22.4 mol, 98%), as a solid. 1H NMR (400 MHz, DMSO-d6) δ: 4.54 (2H, bs), 4.98 (2H, bs), 6.55-6.60 (2H, m), 6.87 (1H, d, J=2.2 Hz), 6.99 (2H, bs). LC-MS (ESI) calcd for C6H9N3O2S 187.04, found 188.3 [M+H+].
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
65 L
Type
reactant
Reaction Step One
Quantity
250 g
Type
catalyst
Reaction Step One
Quantity
65 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 2-chloro-5-nitro-benzenesulfonamide intermediate (prepared as described in scheme 14) can be treated with a benzylic amine, such as benzylamine, to displace the chloro moiety. Hydrogenation under standard conditions in the presence of an acid (e.g., methanesulfonic acid) can be used to remove the benzylic group and to reduce the nitro group at the same time to afford the 2,5-diamino-benzenesulfonamide intermediate as a salt. Alternatively, the 2,5-diamino-benzenesulfonamide salt can be prepared by reduction of the 2-amino-5-nitro-benzenesulfonamide (prepared as described in schemes 14 and 15) under standard hydrogenation conditions in the presence of an acid (e.g., methanesulfonic acid). Subsequent reaction with methanesulfonyl chloride affords the desired 2-amino-5-methanesulfonylamino-benzenesulfonamide intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-5-nitrobenzenesulfonamide (10 g, 46.08 mmol), 10% palladium on charcoal (˜1 g) in tetrahydrofuran (250 mL) was hydrogenated for 26 h at 25° C. under 1 atmosphere of hydrogen gas via balloon. The mixture was then filtered through Celite, washed with tetrahydrofuran, and the solvent removed in vacuo to afford the desired product. The catalyst/Celite mixture was slurried in methanol (400 mL) for 16 h, filtered and the solvent was removed in vacuo to afford a second batch of the desired product, 2,5-diaminobenzenesulfonamide (combined: 7.79 g, 41.65 mmol, 90.4%) as a light-brown solid. 1H NMR (400 MHz, DMSO-d6) δ: 4.54 (2H, bs), 4.98 (2H, bs), 6.55-6.60 (2H, m), 6.87 (1H, d, J=2.2 Hz), 6.99 (2H, bs). LC-MS (ESI) calcd for C6H9N3O2S 187.04, found 188.3 [M+H+].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diaminobenzenesulfonamide
Reactant of Route 2
2,5-Diaminobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-Diaminobenzenesulfonamide
Reactant of Route 4
2,5-Diaminobenzenesulfonamide
Reactant of Route 5
2,5-Diaminobenzenesulfonamide
Reactant of Route 6
2,5-Diaminobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.